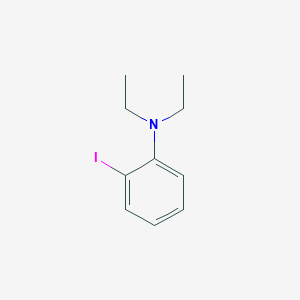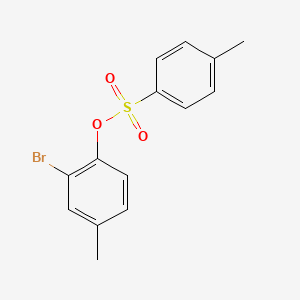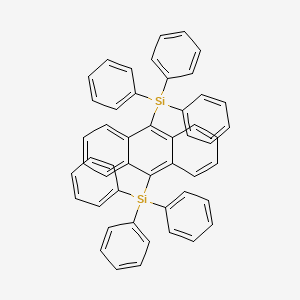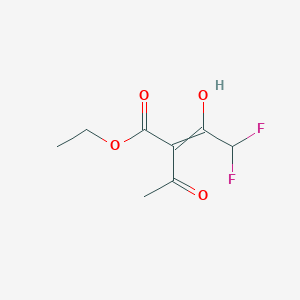
2-Cyano-N,N-diethyl-2-fluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N,N-diethyl-2-fluoroacetamide is a chemical compound with the molecular formula C7H11FN2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group (–CN), a fluoro group (–F), and an acetamide group (–CONH2) attached to a diethyl-substituted nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-diethyl-2-fluoroacetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of diethylamine with ethyl cyanoacetate in the presence of a fluorinating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N,N-diethyl-2-fluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as triethylamine are often used to facilitate reactions.
Major Products
Aplicaciones Científicas De Investigación
2-Cyano-N,N-diethyl-2-fluoroacetamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Cyano-N,N-diethyl-2-fluoroacetamide involves its interaction with specific molecular targets. For example, in the synthesis of enzyme inhibitors, the compound acts by binding to the active site of the enzyme, thereby inhibiting its activity. The presence of the cyano and fluoro groups enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-cyanoacetamide: Similar in structure but lacks the fluoro group.
2-Cyano-N,N-diethylacetamide: Another related compound without the fluoro substitution.
Uniqueness
2-Cyano-N,N-diethyl-2-fluoroacetamide is unique due to the presence of the fluoro group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .
Propiedades
Número CAS |
698351-77-8 |
|---|---|
Fórmula molecular |
C7H11FN2O |
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
2-cyano-N,N-diethyl-2-fluoroacetamide |
InChI |
InChI=1S/C7H11FN2O/c1-3-10(4-2)7(11)6(8)5-9/h6H,3-4H2,1-2H3 |
Clave InChI |
OKYJQKQWXQUUFA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)




![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)



![5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)

![2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)](/img/structure/B12516722.png)


